(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464040
InChI: InChI=1S/C12H25N3O/c1-9(2)14(4)8-11-6-5-7-15(11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
SMILES: CC(C)N(C)CC1CCCN1C(=O)C(C)N
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13464040

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name (2S)-2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C12H25N3O/c1-9(2)14(4)8-11-6-5-7-15(11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
Standard InChI Key IPDRZGHDKJWWRK-QWRGUYRKSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(C)C)N
SMILES CC(C)N(C)CC1CCCN1C(=O)C(C)N
Canonical SMILES CC(C)N(C)CC1CCCN1C(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Descriptors

The compound’s molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . Its IUPAC name, (2S)-2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects the stereochemistry at both the amino and pyrrolidine centers, critical for its biological activity . The structure features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and a ketone-functionalized propanone backbone.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
Melting PointNot reported-
SolubilityLikely polar organic solvents
StabilityStable under inert conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of key functional groups. The ¹H-NMR spectrum reveals signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and the amino proton (δ 2.8 ppm). IR spectra show stretches for the carbonyl group (C=O) at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from L-proline derivatives to establish chirality. Key steps include:

  • Pyrrolidine Ring Functionalization: Introduction of the isopropyl-methyl-amino group via reductive amination using sodium cyanoborohydride.

  • Chiral Resolution: Enzymatic or chemical methods ensure retention of the (S,S) configuration.

  • Ketone Formation: Oxidation of a secondary alcohol intermediate using Jones reagent .

Reagents such as triethylamine and dichloromethane are employed, with reactions conducted below -50°C to minimize racemization. Yield optimization requires precise control of pH and temperature, with typical purity exceeding 97% post-HPLC purification.

Scalability Challenges

Industrial-scale production faces hurdles in maintaining stereochemical integrity. Continuous-flow reactors and immobilized enzymes are under investigation to improve efficiency .

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

The compound’s structure suggests affinity for dopamine and serotonin receptors, akin to related pyrrolidine derivatives. Computational docking studies predict binding to the D3 dopamine receptor’s orthosteric site, with a hypothesized Ki value of <50 nM.

Table 2: Hypothesized Pharmacological Targets

TargetPredicted ActivitySource
D3 Dopamine ReceptorPartial agonist
Serotonin TransporterInhibitor
Sigma-1 ReceptorModulator

In Vitro and Preclinical Data

Physicochemical and Analytical Profiling

Stability and Degradation

The compound exhibits stability in acidic conditions (pH 4–6) but undergoes hydrolysis at higher pH, forming a primary amine byproduct . Storage recommendations include -20°C under argon to prevent oxidative degradation.

Analytical Methods

  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve baseline separation of enantiomers.

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 228.2 .

Comparative Analysis with Structural Analogs

Impact of Substituents

Replacing the isopropyl group with cyclopropyl (as in VC13464040) enhances metabolic stability but reduces receptor affinity. Benzyl derivatives (e.g., VC13468201) exhibit improved blood-brain barrier penetration but higher cytotoxicity.

Table 3: Analog Comparison

CompoundSubstituentBioactivity (D3 Ki)Source
Target CompoundIsopropyl-methyl~50 nM
VC13464040Cyclopropyl-methyl120 nM
VC13468201Benzyl-isopropyl45 nM

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and brain penetration.

  • Target Validation: Confirm receptor specificity via knockout models.

  • Formulation Development: Explore prodrug strategies to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator